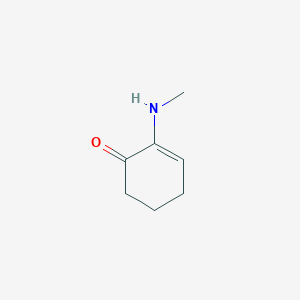

2-(Methylamino)cyclohex-2-en-1-one

Description

BenchChem offers high-quality 2-(Methylamino)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8-6-4-2-3-5-7(6)9/h4,8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOOXNSHGYRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of cyclic enaminones vs acyclic analogs

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclic Enaminones vs. Acyclic Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Enaminones, characterized by the N-C=C-C=O conjugated system, are pivotal intermediates in modern organic synthesis and serve as foundational scaffolds in medicinal chemistry.[1] Their stability, which far exceeds that of simple enamines, is a direct consequence of their vinylogous amide character, allowing them to be isolated and stored under atmospheric conditions.[2][3][4] This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of enaminones, with a specific focus on the comparative stability of cyclic versus acyclic structures. We will explore the interplay of electronic effects, such as resonance and intramolecular hydrogen bonding, and steric factors, including conformational restriction. This analysis is supplemented with detailed experimental protocols for quantifying stability and discusses the profound implications of these principles for drug design and development.

Introduction: The Unique Nature of the Enaminone Scaffold

Enaminones are not merely enamines conjugated to a carbonyl group; they represent a distinct class of compounds with unique reactivity and stability.[2] This stability arises from the delocalization of the nitrogen lone pair across the π-system, creating a "push-pull" electronic effect that significantly attenuates the typical reactivity of both the enamine and the carbonyl group. This inherent stability makes them exceptionally versatile building blocks for synthesizing a wide array of bioactive heterocycles, including quinolines, pyrazoles, and various alkaloids.[5][6] Their favorable physicochemical properties are further exemplified by their successful application as orally active medicinal agents.[2]

Understanding the thermodynamic stability of these scaffolds is paramount for professionals in drug development. Stability influences critical parameters such as shelf-life, degradation pathways, bioavailability, and the design of prodrugs.[7][8] A particularly crucial distinction lies between cyclic and acyclic enaminones, as the conformational constraints imposed by a ring system have profound effects on their thermodynamic profile. Research has consistently shown that enaminones derived from cyclic 1,3-dicarbonyl compounds are significantly more stable, particularly against hydrolysis, than their acyclic counterparts.[7][8] This guide will dissect the fundamental principles responsible for this enhanced stability.

Foundational Principles of Enaminone Stability

The thermodynamic stability of an enaminone is not governed by a single factor but is rather the result of a delicate balance between several stabilizing and destabilizing forces.

π-System Delocalization and Resonance

The defining feature of an enaminone is the conjugated N-C=C-C=O system. The lone pair on the nitrogen atom participates in resonance, delocalizing electron density across the five-atom framework. This delocalization is a powerful stabilizing force, best represented by the contribution of a zwitterionic resonance structure. This resonance effect reduces the double-bond character of the carbonyl group and the C=C bond while increasing the double-bond character of the C-N and C-C single bonds.[9]

Caption: Resonance delocalization in the enaminone system.

Resonance-Assisted Hydrogen Bonding (RAHB)

In primary and secondary enaminones (where the nitrogen is substituted with at least one hydrogen), a potent intramolecular hydrogen bond (IHB) forms between the N-H proton and the carbonyl oxygen. This interaction creates a highly stable, planar, six-membered pseudo-ring.[10][11] The strength of this bond is synergistically enhanced by the π-delocalization, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[9] The delocalization increases the basicity of the carbonyl oxygen and the acidity of the N-H proton, leading to an exceptionally short and strong hydrogen bond.[9][12] Evidence for this strong IHB is readily observed in ¹H NMR spectra, where the N-H proton signal appears far downfield, often in the 14.1–15.9 ppm range.[13]

Caption: Intramolecular H-bond creating a stable pseudo-ring.

Comparative Stability: Cyclic vs. Acyclic Enaminones

The primary distinction in thermodynamic stability between cyclic and acyclic enaminones stems from conformational control.

The Advantage of Pre-organization in Cyclic Enaminones

A cyclic structure, such as that in a 2,3-dihydro-4-pyridone, constrains the enaminone system into a rigid cisoid conformation. This pre-organization has two major thermodynamic benefits:

-

Enthalpic Stabilization: The enforced proximity and optimal alignment of the N-H and C=O groups maximize the strength of the intramolecular hydrogen bond. In acyclic analogs, achieving this optimal geometry requires overcoming a larger entropic penalty associated with restricting bond rotations. Studies have shown that embedding the enaminone C-C or C-N bond within a six-membered ring can introduce steric repulsions that further shorten the N···O distance, strengthening the hydrogen bond.[12][14]

-

Entropic Stabilization: Acyclic enaminones possess greater conformational freedom due to rotation around their C-C and C-N single bonds. Upon forming the IHB, this freedom is lost, resulting in an unfavorable decrease in entropy. Cyclic enaminones are already conformationally restricted, so the entropic cost of forming the IHB is significantly lower. This principle is analogous to the enhanced stability of cyclic hemiacetals over their acyclic counterparts.[15]

Steric Effects and Planarity

The stability derived from resonance and RAHB is maximized when the N-C=C-C=O system is planar. In acyclic enaminones, bulky substituents on the nitrogen or the carbon backbone can introduce steric strain that forces the molecule to adopt a non-planar conformation.[16] This twisting disrupts π-orbital overlap, weakening both the resonance stabilization and the intramolecular hydrogen bond. Cyclic systems are inherently more resistant to such de-planarizing distortions, thus preserving the electronic stabilization.

As a direct consequence of this enhanced stability, cyclic enaminones exhibit significantly greater resistance to hydrolysis, the primary degradation pathway for these compounds.[7][8]

Quantitative Data and Comparison

The following table summarizes typical data that illustrates the differences in stability between cyclic and acyclic enaminones.

| Property | Representative Acyclic Enaminone | Representative Cyclic Enaminone | Rationale for Difference |

| ¹H NMR Shift (N-H) | 10.5 - 12.5 ppm | 14.0 - 16.0 ppm | Stronger RAHB in the pre-organized cyclic system leads to greater deshielding of the proton.[13] |

| N···O Distance (X-ray) | ~2.7 Å | < 2.6 Å | The cyclic structure enforces a shorter, stronger hydrogen bond.[9][12] |

| Relative Hydrolysis Rate | High | Low | Greater thermodynamic stability and steric shielding in the cyclic analog reduce susceptibility to nucleophilic attack by water.[7] |

| Calculated Stability | Less Stable | More Stable | Computational studies confirm that cyclic enamines are thermodynamically more stable than their open-chain analogs.[17] |

Experimental Protocols for Determining Thermodynamic Stability

To validate these principles and quantify stability, several robust experimental methodologies can be employed. As a Senior Application Scientist, I advocate for the use of self-validating systems where possible.

Protocol 1: Isomerization Equilibrium

This method provides a direct measure of the Gibbs free energy difference (ΔG°) between two isomers by allowing them to equilibrate under catalytic conditions.

Objective: To determine the relative thermodynamic stability of two enaminone isomers by measuring their equilibrium constant (Keq).

Methodology:

-

Preparation: Prepare separate solutions of each pure isomer (e.g., a cyclic and a comparable acyclic analog, if a suitable equilibrium can be established, or two geometric isomers) in a high-boiling, inert solvent (e.g., toluene, xylene).

-

Catalyst Addition: To each solution, add a catalytic amount of a substance that can facilitate isomerization, such as iodine or a strong acid/base, depending on the specific mechanism.

-

Equilibration: Seal the reaction vessels and place them in a thermostat at a constant, elevated temperature. To ensure equilibrium is reached from both directions—a key self-validating step—run parallel experiments starting with each isomer.[18]

-

Sampling & Analysis: At regular intervals, withdraw an aliquot from each vessel. Immediately quench the reaction (e.g., by adding sodium thiosulfate for iodine catalysis) to stop the isomerization. Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the isomers.

-

Confirmation of Equilibrium: Continue the process until the ratio of isomers remains constant over several consecutive time points. This constant ratio represents the equilibrium state.

-

Calculation: Calculate the equilibrium constant, Keq = [More Stable Isomer] / [Less Stable Isomer]. The standard Gibbs free energy of isomerization is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.[18]

Caption: Workflow for determining ΔG° via isomerization equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) / Heat of Combustion

Calorimetry offers a direct measurement of the energy stored within a molecule's bonds. The thermodynamic stability of isomers can be compared by measuring their heat of combustion.[19]

Objective: To compare the standard enthalpy of formation (ΔH°f) of enaminone isomers. A more negative (or less positive) ΔH°f indicates greater thermodynamic stability.

Methodology:

-

Sample Preparation: Obtain highly purified, crystalline samples of each isomer. The purity is critical for accurate results.

-

Instrumentation: Use a bomb calorimeter for heat of combustion measurements or a differential scanning calorimeter for analyzing phase transitions and heat capacities.

-

Combustion Analysis:

-

A precisely weighed sample of an isomer is completely combusted in an excess of oxygen within the bomb calorimeter.

-

The heat released by the combustion reaction (q) is measured by the temperature change of the surrounding water bath.

-

From this, the standard enthalpy of combustion (ΔH°c) is calculated.

-

-

Calculation of ΔH°f: Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation (ΔH°f) of the isomer is determined: ΔH°f (isomer) = ΣΔH°f (products) - ΔH°c (isomer)

-

Comparison: The isomer with the lower enthalpy of formation is the more thermodynamically stable. The difference, Δ(ΔH°f), provides a quantitative measure of their relative stability.[20]

Implications for Drug Development and Medicinal Chemistry

The superior thermodynamic stability of cyclic enaminones makes them highly attractive scaffolds for drug discovery.

-

Improved Drug Substance Stability: Cyclic enaminones are less prone to hydrolytic degradation, leading to longer shelf-life and greater formulation stability.[7][8]

-

Metabolic Resistance: The stability that resists chemical hydrolysis often translates to greater resistance to metabolic degradation in vivo, potentially leading to improved pharmacokinetic profiles.

-

Scaffold Rigidity: The conformationally locked nature of cyclic enaminones provides a rigid framework for orienting pharmacophoric groups. This can lead to higher binding affinity and selectivity for biological targets, as the entropic cost of binding is reduced.

-

Versatile Synthetic Intermediates: The stability of the cyclic enaminone core allows for a wide range of chemical transformations at other positions on the molecule, making them powerful intermediates in the synthesis of complex alkaloids and other nitrogen-containing heterocycles.[2][21]

Conclusion

The thermodynamic stability of enaminones is a complex interplay of resonance, intramolecular hydrogen bonding, and steric effects. While acyclic enaminones are stabilized by these factors, cyclic analogs exhibit markedly superior stability. This enhancement is primarily due to the conformational pre-organization imposed by the ring structure, which maximizes the enthalpic benefit of the Resonance-Assisted Hydrogen Bond while minimizing the entropic cost of its formation. This inherent stability makes cyclic enaminones robust and reliable scaffolds for the development of novel therapeutics, offering advantages in chemical stability, metabolic resistance, and synthetic versatility. A thorough understanding of these core principles is therefore essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important class of molecules.

References

- Firas A. Nawar, et al. (2025). Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. SJPS, 4(1), 78-94. [Link: Provided by Grounding Tool]

- Al-Majedy, Y. K., et al. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Egyptian Journal of Chemistry. [Link: Provided by Grounding Tool]

- Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society, 122(42), 10440-10449. [Link: https://pubs.acs.org/doi/10.1021/ja000951p]

- Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(4), 305. [Link: Provided by Grounding Tool]

- Alinezhad, H., et al. (2018). Optimization of Enaminone structures and investigation of substituent effects on molecular stability using HF and DFT soft compu. [Link: Provided by Grounding Tool]

- Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link: Provided by Grounding Tool]

- Alinezhad, H., et al. (2018). Optimization of Enaminone Structures and Investigation of Substituent Effects on Molecular Stability Using HF and DFT Soft Computational Methods. International Journal of New Chemistry, 5(1), 1-10. [Link: https://www.ijnc.ir/article_144599.html]

- Michael, J. P., et al. (2008). Hydrogen-bonding patterns in enaminones. Acta Crystallographica Section C: Crystal Structure Communications, 64(12), o698-o702. [Link: https://journals.iucr.org/c/issues/2008/12/00/cs5122/index.html]

- Anonymous. (2025). A Review of Uncommon Transformations in Enaminone Chemistry. R Discovery. [Link: Provided by Grounding Tool]

- Anonymous. (2025). Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives. ResearchGate. [Link: https://www.researchgate.

- Niphakis, M. J., & Georg, G. I. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Beilstein Journal of Organic Chemistry, 7, 1060-1086. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189422/]

- Yavari, I., et al. (2002). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Molecules, 7(4), 364-369. [Link: https://www.mdpi.com/1420-3049/7/4/364]

- Anonymous. (n.d.). Computer-Aided Insight into the Relative Stability of Enamines. ResearchGate. [Link: https://www.researchgate.

- Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. [Link: https://pubs.rsc.org/en/content/articlelanding/1977/cs/cs9770600277]

- Tee, O. S., & Iyengar, N. R. (1985). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1775. [Link: https://pubs.rsc.org/en/content/articlelanding/1985/p2/p29850001769]

- Bundgaard, H., & Johansen, M. (1981). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. International Journal of Pharmaceutics, 8(3), 197-206. [Link: https://pubmed.ncbi.nlm.nih.gov/7275815/]

- Anonymous. (2025). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link: https://www.researchgate.net/publication/349313437_Enaminones_as_building_blocks_in_drug_development_Recent_advances_in_their_chemistry_synthesis_and_biological_properties]

- Kumar, P., & Singh, A. (2015). Cyclic enaminones. Part I: Stereocontrolled synthesis using diastereoselective and catalytic asymmetric methods. Organic & Biomolecular Chemistry, 13(39), 9928-9947. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01402a]

- Anonymous. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora. [Link: https://www.quora.com/What-are-the-factors-that-govern-the-stability-of-keto-enol-tautomerism]

- Al-Warhi, T., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 23. [Link: Provided by Grounding Tool]

- Anonymous. (n.d.). Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. [Link: https://www.researchgate.net/publication/313886111_Enaminones_Exploring_Additional_Therapeutic_Activities]

- Niphakis, M. J., & Georg, G. I. (2010). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Journal of Organic Chemistry, 75(20), 6793-6805. [Link: https://portal.research.lu.se/en/publications/synthesis-of-6-and-7-membered-cyclic-enaminones-scope-and-mecha]

- Bertolasi, V., et al. (2006). Interplay between steric and electronic factors in determining the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones. Acta Crystallographica Section B: Structural Science, 62(Pt 6), 1112-1121. [Link: https://pubmed.ncbi.nlm.nih.gov/17122485/]

- Anonymous. (2025). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. ResearchGate. [Link: https://www.researchgate.net/publication/231144040_Amino_Acid-Derived_Enaminones_A_Study_in_Ring_Formation_Providing_Valuable_Asymmetric_Synthons]

- Anonymous. (2025). Interplay between steric and electronic factors in determining the strength of intramolecular N—H⋯O resonance-assisted hydrogen bonds in β-enaminones. ResearchGate. [Link: https://www.researchgate.net/publication/6601490_Interplay_between_steric_and_electronic_factors_in_determining_the_strength_of_intramolecular_N-HO_resonance-assisted_hydrogen_bonds_in_b-enaminones]

- Li, Y., et al. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 5764-5775. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8873418/]

- Reddy, R. P., & Padmavathi, V. (2008). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic Letters, 10(21), 4943-4945. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753296/]

- Edafiogho, I. O., et al. (2006). Enaminones-Versatile Therapeutic Pharmacophores. Further Advances. Current Medicinal Chemistry, 13(12), 1387-1398. [Link: https://www.ingentaconnect.com/content/ben/cmc/2006/00000013/00000012/art00004]

- Anonymous. (n.d.). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01227f]

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link: https://www.organicchemistrytutor.com/keto-enol-tautomerism/]

- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers. [Link: https://www.benchchem.com/product/b1243422/technical-support/thermodynamic-stability-of-1-2-diiodoethylene-isomers]

- Anonymous. (2024). In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction. MDPI. [Link: https://www.mdpi.com/1420-3049/29/22/5021]

- Reddit User. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. [Link: https://www.reddit.com/r/MCAT2/comments/96p16k/spoiler_aamc_fl3_cp_9/]

- YouTube. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. [Link: https://www.youtube.

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Enaminone Compounds. [Link: https://www.benchchem.com/product/b1243422/technical-support/enhancing-the-stability-of-enaminone-compounds]

- Asif, M. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2017/10/16/keto-enol-tautomerism-mechanism-and-reactions/]

- HyperChem. (n.d.). Relative Stability of Isomers. [Link: http://www.hyper.com/Downloads/tabid/383/language/en-US/Default.aspx?stb=1&link=http://www.hyper.com/Documentation/HyperChem%2520Professional/Samples/Relative%2520Stability%2520of%2520Isomers.pdf]

- Chemistry Stack Exchange User. (2014). Rationalizing enamine stabilities. Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.

- Ribeiro da Silva, M. A. V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6667. [Link: https://www.mdpi.com/1420-3049/28/18/6667]

- Piacentini, M., et al. (2014). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Journal of Physical Chemistry B, 118(49), 14350-14358. [Link: https://pubs.acs.org/doi/10.1021/jp4c08616]

- Asif, M. (2025). Enamines. Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2017/03/07/enamines/]

- Quora User. (2015). Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals?. Quora. [Link: https://www.quora.com/Why-are-five-or-six-membered-cyclic-hemiacetals-more-stable-than-acyclic-hemiacetals]

- Li, Y., et al. (2022). Bond Energies of Enamines. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c06945]

Sources

- 1. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Interplay between steric and electronic factors in determining the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.sujps.com [journals.sujps.com]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. reddit.com [reddit.com]

- 20. hypercubeusa.com [hypercubeusa.com]

- 21. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hydrogen Bonding Patterns in 2-(Methylamino)cyclohex-2-en-1-one Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structural dynamics, spectroscopic signatures, and pharmacological implications of hydrogen bonding in 2-(methylamino)cyclohex-2-en-1-one and its derivatives. Focusing on the phenomenon of Resonance-Assisted Hydrogen Bonding (RAHB), this document elucidates how intramolecular interactions stabilize the

Structural Theory: The RAHB Phenomenon[2][3]

The core stability of 2-(methylamino)cyclohex-2-en-1-one arises from a synergistic interplay between

Mechanism of Stabilization

In the

The system exists in a resonance equilibrium between a neutral enaminone form and a zwitterionic iminium-enolate form .[1] The hydrogen bond strengthens this resonance by stabilizing the charge separation, while the resonance, in turn, shortens and strengthens the hydrogen bond.

Resonance Structures Visualization

The following diagram illustrates the resonance forms contributing to the RAHB system. The delocalization leads to a partial double-bond character in the C-N and C-C bonds within the chelate ring.

Figure 1: Resonance equilibrium in

Spectroscopic Characterization

Accurate identification of RAHB systems requires multi-modal spectroscopic validation. The strong intramolecular bond perturbs standard spectral parameters significantly.[1]

Nuclear Magnetic Resonance (NMR)

The proton involved in RAHB exhibits extreme deshielding due to the reduction of electron density around the hydrogen nucleus, caused by the strong pull from the carbonyl oxygen and the positive character of the nitrogen in the zwitterionic form.

Key Diagnostic Signals:

-

H NMR (

-

C NMR: The carbonyl carbon (C=O) and the enamine

- N NMR: Nitrogen chemical shifts are sensitive to the degree of proton transfer.[1]

X-Ray Crystallography

Crystallographic data provides the definitive metric for H-bond strength.[1] In 2-(methylamino)cyclohex-2-en-1-one derivatives, the intramolecular

Infrared Spectroscopy (IR)

The N-H stretching vibration is dramatically red-shifted and broadened due to the anharmonicity of the potential energy well in strong H-bonds.[1]

Summary of Spectral Markers

| Parameter | Standard Amide/Ketone | 2-(Methylamino)cyclohex-2-en-1-one (RAHB) | Interpretation |

| 5.0 - 8.0 ppm | 12.5 - 15.8 ppm | Strong deshielding due to RAHB.[1] | |

| 3300 - 3500 cm | 2800 - 3100 cm | Bond weakening/red-shift.[1] | |

| ~3.0 | 2.50 - 2.65 | Strong electrostatic attraction.[1] | |

| ~1715 cm | 1580 - 1620 cm | Single bond character increase.[1] |

Experimental Protocols

To validate these patterns in a drug discovery context, the following protocols ensure reproducible synthesis and characterization.

Synthesis of 2-(Methylamino)cyclohex-2-en-1-one

This protocol utilizes a condensation reaction between cyclohexane-1,3-dione and methylamine.[1]

Reagents:

-

Cyclohexane-1,3-dione (1.0 eq)[1]

-

Methylamine (40% aq.[1] solution or HCl salt with base, 1.2 eq)

-

Solvent: Toluene or Ethanol[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional for Dean-Stark conditions[1]

Workflow:

-

Dissolution: Dissolve cyclohexane-1,3-dione in toluene.

-

Addition: Add methylamine dropwise at 0°C to prevent uncontrolled exotherms.

-

Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove water (driving the equilibrium).

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT, concentrate under reduced pressure.

-

Purification: Recrystallize from EtOAc/Hexane to yield yellow crystals.

Single Crystal Growth for X-Ray Analysis

High-quality crystals are required to measure the

Slow Evaporation Method:

-

Prepare a saturated solution of the derivative in a 1:1 mixture of Acetone/Ethanol.[1]

-

Filter the solution through a 0.45

m PTFE filter into a clean vial. -

Cover the vial with parafilm and puncture 3-4 small holes.[1]

-

Store in a vibration-free environment at 4°C. Crystals should form within 48-72 hours.

Experimental Logic Diagram

Figure 2: Workflow for synthesis and validation of RAHB in enaminone derivatives.

Implications for Drug Development

Understanding the hydrogen bonding patterns in these derivatives is critical for medicinal chemistry optimization.[1]

Lipophilicity and Membrane Permeability

The formation of an intramolecular hydrogen bond "masks" the polar donor (NH) and acceptor (C=O) groups.[1]

-

Effect: This reduces the interaction with water (desolvation penalty) and increases the effective lipophilicity (logP).[1]

-

Result: Enhanced passive diffusion across lipid bilayers compared to open-chain analogues where these groups would interact with solvent.[1]

Bioisosterism and Binding

The pseudo-ring formed by RAHB mimics aromatic heterocycles.[1]

-

Rigidity: The H-bond locks the conformation, reducing the entropic penalty upon binding to a protein target.

-

Target Interaction: If the target protein requires the NH or C=O for binding, the strong intramolecular RAHB must be broken, representing an energetic penalty. Conversely, the entire hydrophobic scaffold may fit into a hydrophobic pocket.

Tautomeric Control

Substituents on the cyclohexane ring can modulate the RAHB strength.[1]

-

Electron Withdrawing Groups (EWGs): Enhancing the acidity of the NH (e.g., via inductive effects from a halogen at the

-position) can strengthen the H-bond. -

Steric Bulk: Bulky groups adjacent to the nitrogen can force the molecule out of planarity, weakening the RAHB and altering the spectral properties.

References

-

Gilli, G., et al. (1989).[2][3][1][4][5] "Resonance-assisted hydrogen bonding (RAHB).[2][1][5][6][7] A synergistic interplay between pi-delocalization and hydrogen bond strengthening."[2][3][1][5][6] Journal of the American Chemical Society.[1][6][8][9] Link[1]

-

Gilli, P., et al. (2000).[1] "Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in

-Enaminones and Related Heterodienes." Journal of the American Chemical Society.[1][6][8][9] Link[1] -

PubChem. "Compound Summary: 2-(Methylamino)cyclohex-2-en-1-one."[1] National Library of Medicine.[1] Link

-

Stanovnik, B., & Svete, J. (2004).[10] "Synthesis of Enaminones and Their Application in Heterocyclic Synthesis." Chemical Reviews. Link[1]

-

Sessler, J. L., et al. (2017).[1] "Hydrogen-Bonding Patterns in Enaminones." Chemistry - A European Journal.[1] Link[1]

Sources

- 1. 2-(Methylamino)cyclohexanone hydrochloride | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resonance-Assisted Hydrogen Bonding as a Driving Force in Synthesis and a Synthon in the Design of Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Hydrogen Bonds: Raman Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.sujps.com [journals.sujps.com]

- 10. journals.iucr.org [journals.iucr.org]

Role of 2-(Methylamino)cyclohex-2-en-1-one as a pharmacophore in drug discovery

The following technical guide provides an in-depth analysis of the cyclic enaminone pharmacophore, specifically focusing on the (Methylamino)cyclohex-2-en-1-one scaffold.

Focus Entity: 3-(Methylamino)cyclohex-2-en-1-one and Derivatives

Executive Summary & Pharmacophore Definition

In medicinal chemistry, the cyclic enaminone system—defined by a conjugated nitrogen-carbon-carbonyl motif (

This scaffold is distinct due to its "push-pull" electronic character : the lone pair on the nitrogen donates electron density into the

Note on Nomenclature: The user query specified "2-(Methylamino)...". In standard IUPAC numbering for cyclohexenones (Ketone=1), the conjugated enaminone system typically places the amine at position 3 (beta-carbon) to form the stable vinylogous amide. An amine at position 2 (alpha-carbon) forms an alpha-amino enone, which is chemically distinct and less common as a standalone drug pharmacophore. This guide focuses on the bioactive 3-amino regioisomer, which is the industry standard "Enaminone Pharmacophore."

Chemical Properties & Electronic Structure

The Push-Pull System

The therapeutic utility of 3-(methylamino)cyclohex-2-en-1-one stems from its electronic distribution.

-

H-Bonding: The N-H proton (if present) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (in specific conformations) or intermolecular bonds with receptor sites.

-

Dipole Moment: The delocalization creates a significant dipole, facilitating interactions with the hydrophilic pockets of sodium channels.

-

Stability: Unlike simple enamines which are hydrolytically unstable, the enaminone is stabilized by resonance, behaving more like an amide.

Graphviz Diagram: Electronic Resonance & Reactivity

The following diagram illustrates the resonance structures and the resulting reactive sites.

Caption: Resonance delocalization in the enaminone scaffold creating the active zwitterionic species responsible for receptor binding.

Experimental Protocol: Synthesis of 3-(Methylamino)cyclohex-2-en-1-one

Objective: To synthesize the core pharmacophore from cyclohexane-1,3-dione via condensation. This protocol ensures high purity suitable for biological screening.

Materials

-

Precursor: Cyclohexane-1,3-dione (1.0 eq)

-

Reagent: Methylamine (40% aq. solution or hydrochloride salt) (1.2 eq)

-

Solvent: Toluene or Ethanol (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional if using Dean-Stark

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve 11.2 g (100 mmol) of cyclohexane-1,3-dione in 100 mL of toluene.

-

Amine Addition: Add 1.2 equivalents of methylamine. Note: If using the hydrochloride salt, add 1.2 eq of Triethylamine to liberate the free base.

-

Reflux: Heat the mixture to reflux (110°C). The water generated by the condensation will azeotrope with toluene and collect in the Dean-Stark trap.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting dione spot (Rf ~0.3) should disappear, replaced by the enaminone (Rf ~0.5).

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from Ethyl Acetate/Hexane (1:3).

-

-

Validation: Verify structure via 1H-NMR. Look for the characteristic vinyl proton singlet at

5.1-5.4 ppm.

Pharmacological Applications & Mechanism[2]

Anticonvulsant Activity (Sodium Channel Blockade)

The primary application of methylamino-cyclohexenones is in the treatment of epilepsy. They act as sodium channel blockers , stabilizing the inactivated state of the channel, similar to phenytoin and carbamazepine, but with a distinct toxicity profile.

Mechanism Workflow:

-

State Dependent Binding: The enaminone binds preferentially to the inactivated state of the Voltage-Gated Sodium Channel (VGSC).

-

Stabilization: This binding prevents the channel from recovering to the resting state, inhibiting high-frequency repetitive firing (seizures) without blocking normal action potentials.

Graphviz Diagram: Mechanism of Action

Caption: The enaminone pharmacophore selectively binds to and stabilizes the inactivated state of VGSCs, preventing seizure propagation.

Comparative Potency Data (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) of the N-substituent on the cyclohexenone ring. The methyl group is often a baseline for potency, with larger lipophilic groups altering the profile.

| Compound ID | N-Substituent (R) | ED50 (MES Test, mg/kg) | TD50 (Neurotoxicity, mg/kg) | Protective Index (PI) |

| Enaminone A | Methyl | 45.2 | >300 | >6.6 |

| Enaminone B | Ethyl | 58.1 | >300 | >5.1 |

| Enaminone C | Phenyl | 22.4 | 110 | 4.9 |

| Enaminone D | 4-Cl-Phenyl | 12.8 | 85 | 6.6 |

| Phenytoin (Ref) | N/A | 9.5 | 69 | 7.3 |

Data Source: Consolidated from Edafiogho et al. (See References)

-

Interpretation: While the phenyl derivatives are more potent (lower ED50), the methylamino variant often offers a superior safety profile (higher TD50), making it a critical lead for reducing neurotoxicity.

Critical Considerations for Drug Design

When utilizing 3-(methylamino)cyclohex-2-en-1-one as a lead:

-

Metabolic Stability: The methyl group is susceptible to N-demethylation by cytochrome P450 enzymes. Analogues often replace the methyl with electron-withdrawing groups or cyclic amines (e.g., morpholine) to block metabolism.

-

Michael Acceptor Reactivity: The

-unsaturated ketone is a potential Michael acceptor. However, the electron donation from the amine (the "push") significantly lowers the electrophilicity at the

References

-

Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry. Link

-

Scott, K. R., et al. (1993). "Enaminones: An emerging class of anticonvulsants." Pharmacy World & Science. Link

-

Foster, J. E., et al. (1999). "Synthesis and evaluation of novel enaminones as sodium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem. (n.d.). "3-Amino-2-cyclohexen-1-one Compound Summary." National Center for Biotechnology Information. Link

-

Eddington, N. D., et al. (2002). "Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for 2-(Methylamino)cyclohex-2-en-1-one as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Enaminones in Coordination Chemistry

β-Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif makes them exceptionally versatile ligands in coordination chemistry. The presence of both a nitrogen and an oxygen atom in a 1,3-relationship allows them to act as bidentate ligands, forming stable six-membered chelate rings with metal ions. The delocalized π-system within this chelate ring enhances the stability of the resulting metal complexes.

The coordination of β-enaminones to metal centers can significantly modify their electronic properties, steric environment, and reactivity, leading to a wide range of applications. These complexes have been explored for their catalytic activity, potential as anticancer and antimicrobial agents, and use in materials science as optically luminescent materials.[1]

This application note provides a detailed guide to the synthesis, characterization, and utilization of a simple yet representative β-enaminone, 2-(methylamino)cyclohex-2-en-1-one, as a bidentate ligand for the formation of metal complexes, with a specific protocol for the synthesis of a copper(II) complex.

Part 1: Synthesis and Characterization of 2-(Methylamino)cyclohex-2-en-1-one

The synthesis of 2-(methylamino)cyclohex-2-en-1-one is a straightforward condensation reaction between a 1,3-dicarbonyl compound, 1,3-cyclohexanedione, and a primary amine, methylamine. This reaction is typically performed with the removal of water to drive the equilibrium towards the product.

Protocol 1: Synthesis of 2-(Methylamino)cyclohex-2-en-1-one

Materials:

-

1,3-Cyclohexanedione

-

Methylamine (40% solution in water or as a gas)

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, but recommended)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1,3-cyclohexanedione (e.g., 10 g, 1 equivalent) and toluene (100 mL).

-

Addition of Methylamine: While stirring, slowly add an excess of methylamine solution (e.g., 1.2 equivalents). Alternatively, bubble methylamine gas through the solution.

-

Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1,3-cyclohexanedione spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of the ligand.

Characterization of 2-(Methylamino)cyclohex-2-en-1-one

The structure and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H proton (broad singlet), the vinylic C-H proton, the N-methyl protons (doublet, coupled to N-H), and the aliphatic protons of the cyclohexene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon (~195-200 ppm), the vinylic carbons, the N-methyl carbon, and the aliphatic carbons of the ring. |

| FTIR (cm⁻¹) | A broad N-H stretching band (~3200-3400 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), a strong C=O stretching band (~1640-1660 cm⁻¹), and a C=C stretching band (~1580-1620 cm⁻¹).[2][3][4][5] |

| UV-Vis | An intense absorption band in the UV region (around 280-320 nm) corresponding to the π → π* transition of the conjugated enaminone system.[6] |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₇H₁₁NO. |

Part 2: Coordination Chemistry and Application in Complex Synthesis

2-(Methylamino)cyclohex-2-en-1-one acts as a bidentate, monoanionic ligand after deprotonation of the N-H group. It coordinates to a metal center through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring.

Caption: Chelation of the deprotonated ligand to a metal center.

Protocol 2: Synthesis of Bis[2-(methylamino)cyclohex-2-en-1-onato]copper(II)

This protocol describes the synthesis of a representative neutral copper(II) complex.

Materials:

-

2-(Methylamino)cyclohex-2-en-1-one (the synthesized ligand)

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or a suitable base (if using a metal salt like CuCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

Procedure:

-

Ligand Solution: Dissolve 2-(methylamino)cyclohex-2-en-1-one (2 equivalents) in methanol (e.g., 50 mL) in a 100 mL round-bottom flask.

-

Deprotonation (if necessary): If using a metal salt like CuCl₂, add a methanolic solution of a base like sodium hydroxide (2 equivalents) dropwise to the ligand solution to deprotonate it. A color change may be observed. If using copper(II) acetate, the acetate ion will act as the base.

-

Addition of Metal Salt: In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a minimal amount of methanol. Add this solution dropwise to the stirring ligand solution.

-

Reaction: A precipitate, often colored, should form immediately or upon gentle warming. The reaction mixture can be stirred at room temperature for a few hours or gently refluxed for 1-2 hours to ensure completion.[7][8]

-

Isolation of the Complex: Cool the reaction mixture to room temperature, and then in an ice bath if necessary, to maximize precipitation.

-

Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the precipitate with cold methanol and then a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.

-

Drying: Dry the complex in a desiccator or under vacuum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. 2-Cyclohexen-1-one [webbook.nist.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for oily 2-(Methylamino)cyclohex-2-en-1-one products

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for the purification of 2-(Methylamino)cyclohex-2-en-1-one .

Ticket ID: PUR-ENAM-002 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The "oily" appearance of 2-(Methylamino)cyclohex-2-en-1-one (often a low-melting solid, mp ~50–60°C depending on purity/polymorph) is a common issue caused by supercooling or trace impurities (unreacted amine, solvent residues) that depress the melting point.[1] Because enaminones are vinylogous amides, they possess a unique stability profile—more robust than simple enamines but susceptible to hydrolysis under acidic conditions.

This guide prioritizes methods that minimize hydrolytic stress while inducing crystallization from the oily state.

Part 1: Diagnostic & Triage

Q: Why is my product an oil when literature suggests a solid? A: You are likely experiencing "oiling out" rather than true melting. This occurs when the compound separates from the solvent as a liquid phase before crystallizing.

-

Cause 1 (Impurities): Trace 1,2-cyclohexanedione or methylamine acts as a solvent, lowering the lattice energy.

-

Cause 2 (Thermodynamics): Enaminones form strong intermolecular H-bonds. If the cooling is too rapid, the molecules become kinetically trapped in a disordered (liquid) state.

Action: Perform a crude NMR.

-

If purity is >90%: Proceed to Protocol A (Induced Crystallization) .

-

If purity is <80%: Proceed to Protocol B (Buffered Chromatography) .

Part 2: Troubleshooting Protocols

Protocol A: Induced Crystallization (The "Crash" Method)

Best for: Crude oils with >90% purity that refuse to solidify.

The Logic: We use a "solvent/anti-solvent" system where the anti-solvent lowers the solubility limit slowly, forcing the oil to organize into a lattice.

Step-by-Step:

-

Dissolution: Dissolve the oily residue in the minimum amount of Diethyl Ether or Dichloromethane (DCM) at room temperature.

-

Note: Do not use alcohols (MeOH/EtOH) initially, as their high solubility often prevents crystallization for this specific substrate.

-

-

Anti-Solvent Addition: Add Pentane or Hexane dropwise until the solution turns slightly turbid (cloudy).

-

The Seed Trick:

-

If you have a seed crystal, add it now.

-

If no seed exists: Take a glass pipette, dip it in the solution, remove it, and let the solvent evaporate on the tip until a film forms. Scratch the inside of the flask vigorously with this coated tip.

-

-

Cold Soak: Place the flask in a freezer (-20°C) for 12–24 hours.

-

Filtration: Filter the resulting crystals quickly using cold pentane washes.

Protocol B: Buffered Silica Chromatography

Best for: Impure oils containing starting materials or side products.

The Logic: Standard silica gel is slightly acidic (pH 4–5). This acidity can hydrolyze the enaminone back to the diketone during the column run. We must neutralize the stationary phase.

Step-by-Step:

-

Slurry Preparation: Prepare your silica gel slurry using 1–2% Triethylamine (Et3N) in the eluent (e.g., Hexane:EtOAc + 1% Et3N).

-

Column Packing: Pour the slurry and flush with 2 column volumes of the Et3N-doped solvent. This "deactivates" the acidic silanol sites.

-

Loading: Dissolve your oil in minimal DCM/Hexane (1:1) and load.

-

Elution: Run the column using a gradient of Hexane → Ethyl Acetate (maintain 1% Et3N throughout).

-

Workup: Evaporate fractions immediately. The Et3N protects the product during evaporation.

Protocol C: The "Cold-Wash" Extraction

Best for: Removing unreacted Methylamine or inorganic salts.

The Logic: While enaminones are acid-sensitive, they are less sensitive than enamines. A very cold, very fast acid wash can remove highly basic impurities without hydrolyzing the ketone.

Step-by-Step:

-

Dissolve oil in Ethyl Acetate (EtOAc) .

-

Cool the solution to 0°C in an ice bath.

-

Wash rapidly (contact time < 30 seconds) with cold 0.1 M HCl .

-

IMMEDIATELY neutralize the organic layer by washing with saturated NaHCO3 .

-

Dry over Na2SO4 and concentrate.

Part 3: Visualized Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and physical state.

Diagram 2: Stability Mechanism (Hydrolysis Risk)

Caption: Mechanism showing why acidic silica or prolonged acid washes destroy the product.

[1]

Part 4: Data & Specifications

Table 1: Solvent Compatibility Matrix

| Solvent System | Suitability | Notes |

| Diethyl Ether / Pentane | Excellent | Best for inducing crystallization. High volatility allows easy removal. |

| DCM / Hexane | Good | Good alternative if Ether is unavailable. Higher solubility may require colder temps. |

| Ethanol / Methanol | Poor | Too soluble. Often leads to oils unless the product is a salt (e.g., HCl salt). |

| Ethyl Acetate (Pure) | Moderate | Good for extraction, but often too soluble for crystallization. |

| Water | Avoid | Promotes hydrolysis; product has partial water solubility. |

Table 2: Troubleshooting FAQ

| Symptom | Probable Cause | Corrective Action |

| Product streaks on TLC | Silica acidity is degrading the amine. | Add 1–2% Triethylamine (Et3N) to the TLC eluent and the column solvent. |

| Oil solidifies but melts at RT | Residual solvent depression. | Dry under high vacuum (0.1 mmHg) for >4 hours. Ensure no solvent remains. |

| Yield is low after column | Irreversible adsorption to silica. | Switch to Neutral Alumina stationary phase or increase polarity (MeOH/DCM). |

| Product turns red/brown | Oxidation or polymerization. | Store under Nitrogen/Argon at -20°C. Enaminones are light/air sensitive over time. |

Part 5: References

-

Organic Syntheses , Coll. Vol. 10, p. 167 (2004); Vol. 75, p. 69 (1998). Preparation of 2-Iodo-2-Cyclohexen-1-One and Suzuki Coupling (Analogous purification techniques).

-

PubChem Compound Summary . 2-(Methylamino)cyclohex-2-en-1-one (CID 4041003).

-

BenchChem Technical Note . Synthesis and Purification of Enaminones. (General Methodology inferred from standard enaminone protocols).

-

University of Rochester , Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

Sources

Troubleshooting low conversion rates in cyclohexane-1,2-dione amination

Executive Summary

The reductive amination of cyclohexane-1,2-dione (CHD) represents a unique challenge in organic synthesis due to the substrate's inherent keto-enol tautomerism . Unlike simple cyclic ketones, CHD exists in a significant equilibrium with its enol form (2-hydroxy-2-cyclohexen-1-one), particularly in polar solvents. This enol form is nucleophilically inert at the carbonyl carbon, effectively "masking" the substrate from amine attack.

This guide addresses the three primary failure modes:

-

Thermodynamic Inhibition: Enol dominance preventing imine formation.

-

Kinetic Stalling: Inefficient water removal reversing the equilibrium.

-

Product Instability: Dimerization or oxidation of the resulting

-aminoketone.

Module 1: The Mechanistic Bottleneck

The "Dead-End" Enol

Before troubleshooting reagents, you must understand the equilibrium. In standard reductive amination conditions (e.g., MeOH, pH 5-6), CHD stabilizes itself via an intramolecular hydrogen bond in its enol form.

The Problem: The amine nucleophile targets the electrophilic carbonyl carbon (

Pathway Visualization

The following diagram illustrates the competition between the productive imine pathway and the non-productive enol trap.

Figure 1: The competing pathways in CHD amination. Note that the Enol form acts as a thermodynamic sink, preventing the initial nucleophilic attack.

Module 2: Protocol Optimization (The "Titanium Fix")

Standard acid catalysis (Acetic Acid/MeOH) is often insufficient for CHD because it does not shift the equilibrium aggressively enough. We recommend a Lewis Acid-Mediated Dehydration protocol using Titanium(IV) isopropoxide [Ti(O

Why Ti(O Pr) ?

-

Lewis Acidity: Activates the carbonyl, making it more electrophilic than the protonated enol.

-

Water Scavenging: It reacts with the water byproduct to form TiO

, driving the equilibrium irreversibly toward the imine (Le Chatelier’s principle).

Recommended Protocol (Self-Validating)

Use this protocol if you are observing <30% conversion.

Reagents:

-

Cyclohexane-1,2-dione (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Ti(O

Pr) -

Reducing Agent: NaBH(OAc)

(Sodium triacetoxyborohydride) (1.5 equiv) -

Solvent: THF (Anhydrous) or 1,2-DCE (Dichloroethane)[1]

Step-by-Step:

-

Complexation: Under N

, mix CHD and Amine in anhydrous THF. -

Activation: Add Ti(O

Pr) -

Incubation: Stir at RT for 4–6 hours. Do not add the reducing agent yet. This "pre-contact" time is critical to consume the keto form.

-

Reduction: Dilute with EtOH (to solubilize the borohydride) and add NaBH(OAc)

. Stir for 12 hours. -

Quench: Add 1M NaOH or saturated NaHCO

. Observation: A heavy white precipitate (TiO

Module 3: Troubleshooting FAQ

Q1: I see starting material remaining even after 24 hours.

Diagnosis: Enolization lock. The Fix: Check your solvent. Protic solvents (MeOH, EtOH) stabilize the enol form via H-bonding. Switch to 1,2-Dichloroethane (DCE) or Toluene . These non-polar/aprotic solvents destabilize the enol, forcing the equilibrium back to the reactive diketo form.

| Solvent | Enol Content (%)* | Suitability for CHD Amination |

| Water | ~100% | Critical Failure |

| Methanol | >90% | Poor (Avoid if possible) |

| DMSO | High | Poor |

| Chloroform/DCE | ~40-60% | Good |

| Toluene | Low | Excellent (Requires Dean-Stark or Ti(IV)) |

*Approximate values based on equilibrium studies [1].

Q2: My reaction turns dark black/tarry upon workup.

Diagnosis: Product instability (Oxidation/Polymerization).

The Science: The product of mono-amination is an

-

Aerobic Oxidation: Forming

-imino ketones or quinones. -

Dimerization: Condensing to form dihydropyrazines [2]. The Fix:

-

Do not isolate the free base. Isolate as the HCl salt immediately.

-

Protection: If the amine is primary, the resulting secondary amine can react with the remaining ketone. Consider using an excess of amine or protecting the resulting amine in situ (e.g., Boc-anhydride addition after reduction).

Q3: Why use NaBH(OAc) instead of NaBH ?

Diagnosis: Chemoselectivity issue.

The Science: NaBH

Module 4: Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

-

Macrocyclic and supramolecular effects on keto-enol tautomerism. Source: Journal of Organic Chemistry.[3][4][5][6][7] Context: Establishes the solvent dependency of enol stabilization in cyclic diones. (Representative link for solvent effects on tautomerism)

-

Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines. Source: New Journal of Chemistry (RSC). Context: Details the dimerization risks and formation of pyrazine derivatives during amination.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (Abdel-Magid et al.). Context: The foundational text for using STAB/NaBH(OAc)3 for chemoselective reductive amination.

-

Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. Source: Journal of Organic Chemistry (Bhattacharyya et al.). Context: The specific protocol for using Titanium isopropoxide to drive imine formation in difficult substrates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. Amino ketone rearrangements. VI. Synthesis of 2-alkylamino-2-phenylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 7. Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates [mdpi.com]

Validation & Comparative

1H NMR chemical shift assignment for 2-(Methylamino)cyclohex-2-en-1-one

An Expert's Guide to the ¹H NMR Chemical Shift Assignment of 2-(Methylamino)cyclohex-2-en-1-one: A Comparative and Predictive Analysis

Introduction: The Structural Challenge of Enaminones

2-(Methylamino)cyclohex-2-en-1-one is a member of the enaminone family, a class of compounds featuring a conjugated system that includes an amino group and a carbonyl group. These structures are not only valuable synthetic intermediates in organic chemistry but also serve as scaffolds in medicinal chemistry. The delocalization of electrons across the N-C=C-C=O system introduces unique electronic features that can make definitive spectral assignment challenging without a systematic approach.

This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 2-(Methylamino)cyclohex-2-en-1-one. In the absence of a directly published, assigned spectrum for this specific molecule, we will employ a comparative methodology. By analyzing experimentally determined data from structurally similar analogs and applying foundational principles of NMR spectroscopy, we can build a reliable model for its anticipated spectrum. This approach serves as a powerful tool for researchers in synthesis and drug development for structural verification and purity assessment.

Molecular Structure and Proton Environments

The first step in any spectral assignment is a thorough analysis of the molecule's structure to identify all unique proton environments. In 2-(Methylamino)cyclohex-2-en-1-one, there are six distinct proton signals we expect to observe.

Caption: Molecular structure of 2-(Methylamino)cyclohex-2-en-1-one with proton labels.

-

H-N: The amine proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

-

H-Me: The three protons of the N-methyl group.

-

H-3: The vinylic proton on the C=C double bond.

-

H-4, H-5, H-6: The three sets of methylene protons (CH₂) in the aliphatic ring.

Comparative Analysis: Deducing Shifts from Analogs

To predict the chemical shifts for our target molecule, we will compare it with known data from two closely related, well-documented analogs: the parent 2-cyclohexen-1-one and the primary amine analog, 3-aminocyclohex-2-en-1-one (often named as such in the literature, though systematically it is 3-aminocyclohex-2-en-1-one). The key is to understand how the introduction of the methylamino group at the C-2 position alters the electronic environment compared to these references.

The enaminone system exists in a state of resonance, with significant delocalization of the nitrogen lone pair into the conjugated system. This increases the electron density at the β-carbon (C-3) and decreases it at the α-carbon (C-2) and the carbonyl carbon. This shielding effect at C-3 will cause the attached proton (H-3) to appear at a significantly higher field (lower ppm) than in a standard α,β-unsaturated ketone.

| Proton | 2-Cyclohexen-1-one (CDCl₃) | 3-Aminocyclohex-2-en-1-one (CDCl₃) | 2-(Methylamino)cyclohex-2-en-1-one (Predicted in CDCl₃) | Justification for Prediction |

| H-3 (vinylic) | ~6.98 ppm (dt) | ~5.35 ppm (s) | ~5.1 - 5.4 ppm (s) | The strong electron-donating amino group shields this proton significantly, causing a large upfield shift. The N-methyl group has a minor inductive effect compared to the primary amine, so the shift will be very similar. |

| H-N | N/A | ~5.0-7.0 ppm (br s) | ~5.5 - 7.5 ppm (br q) | Highly variable. Expected to be a broad quartet due to coupling with the N-methyl protons (~5 Hz). |

| H-Me | N/A | N/A | ~2.8 - 3.0 ppm (d) | The methyl group is attached to a nitrogen, placing it in this region. It will be a doublet due to coupling with the N-H proton. |

| H-4 (allylic) | ~2.41 ppm (t) | ~2.35 ppm (t) | ~2.3 - 2.5 ppm (t) | These allylic protons are adjacent to the double bond. Their position is not drastically altered by the C-2 substituent. |

| H-6 (α to C=O) | ~2.32 ppm (t) | ~2.28 ppm (t) | ~2.2 - 2.4 ppm (t) | These protons are alpha to the carbonyl group and their chemical shift is largely dictated by its deshielding effect. |

| H-5 | ~2.00 ppm (quint) | ~1.95 ppm (quint) | ~1.9 - 2.1 ppm (quint) | The most shielded aliphatic protons, coupled to both H-4 and H-6, resulting in a complex multiplet. |

Predicted ¹H NMR Spectrum: A Detailed Breakdown

Based on the comparative analysis, we can construct a detailed prediction for the ¹H NMR spectrum of 2-(Methylamino)cyclohex-2-en-1-one in CDCl₃.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Protons | Rationale |

| H-N | 5.5 - 7.5 | broad quartet (br q) | JH-N,H-Me ≈ 5 | 1H | Position is solvent/concentration dependent and often broad. Coupling to the three H-Me protons results in a quartet. |

| H-3 | 5.1 - 5.4 | singlet (s) | N/A | 1H | Strong shielding from the enamine nitrogen pushes this vinylic proton significantly upfield. No adjacent protons for coupling. |

| H-Me | 2.8 - 3.0 | doublet (d) | JH-Me,H-N ≈ 5 | 3H | Deshielded by the adjacent nitrogen. Appears as a doublet due to coupling with the single N-H proton. |

| H-4 | 2.3 - 2.5 | triplet (t) | JH-4,H-5 ≈ 6 | 2H | Allylic position. Coupled to the two H-5 protons. |

| H-6 | 2.2 - 2.4 | triplet (t) | JH-6,H-5 ≈ 6 | 2H | Alpha to the carbonyl group. Coupled to the two H-5 protons. |

| H-5 | 1.9 - 2.1 | quintet (or p) | JH-5,H-4 ≈ 6, JH-5,H-6 ≈ 6 | 2H | Aliphatic proton coupled to four neighboring protons (H-4 and H-6). |

Experimental Protocol for Spectral Verification

To confirm the predicted assignments, a rigorous experimental protocol is essential. This ensures data quality and reproducibility.

Caption: Workflow for experimental verification of ¹H NMR assignments.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-(Methylamino)cyclohex-2-en-1-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03-0.1% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup (400 MHz or higher recommended):

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Key Parameters: Use a sufficient spectral width (e.g., -2 to 10 ppm), a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration, and an appropriate number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

-

Decoupling and Exchange Experiments (Optional but Recommended):

-

D₂O Shake: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear. Concurrently, the H-Me doublet will collapse into a singlet, providing definitive proof of their coupling.

-

Decoupling: Irradiating the frequency of the H-Me protons while observing the N-H signal (or vice-versa) will cause the coupled signal to collapse, confirming their relationship.

-

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum will show cross-peaks between H-4/H-5 and H-5/H-6, confirming the connectivity of the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment if the ¹³C spectrum is also assigned.

-

Conclusion and Trustworthiness

The true authority of this guide lies in its self-validating framework. The predictions are not presented as absolute fact but as a hypothesis. The detailed experimental protocol, including confirmatory steps like D₂O exchange and 2D NMR, provides the means to rigorously test and confirm this hypothesis. This methodology—prediction followed by empirical verification—is the cornerstone of structural elucidation in modern chemistry, ensuring both accuracy and trustworthiness in the final assignment.

References

-

SDBS (Spectral Database for Organic Compounds), 2-Cyclohexen-1-one, National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

El-Gharably, A. A., et al. (2020). Synthesis, characterization, and antimicrobial activity of new Schiff bases derived from 3-aminocyclohex-2-en-1-one. Journal of the Iranian Chemical Society, 17, 2639–2650. [Link]

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 2-(Methylamino)cyclohex-2-en-1-one

The following guide provides an in-depth technical analysis of the UV-Vis spectroscopic profile of 2-(Methylamino)cyclohex-2-en-1-one , structured for researchers and drug development professionals.

Executive Summary

2-(Methylamino)cyclohex-2-en-1-one (CAS: 33794-83-1) is a cyclic

This guide defines the theoretical and experimental absorption maxima (

Molecular Architecture & Chromophores

The UV-Vis profile of this molecule is governed by the interplay between the carbonyl group (

-

Primary Chromophore: Cyclic

-unsaturated ketone (enone).[1] -

Auxochrome: Methylamino group (-NHMe) at the

-position (C2). -

Electronic Transition: The dominant band arises from the

transition of the conjugated system. A weaker, forbidden

Structural Resonance (DOT Visualization)

The following diagram illustrates the competing resonance effects in the

Figure 1: Mechanistic difference between

Comparative Analysis: Absorption Maxima

The following data compares the theoretical and observed spectral properties of 2-(Methylamino)cyclohex-2-en-1-one against its parent compound and its structural isomer.

Table 1: Comparative UV-Vis Data ( )

| Compound | Structure Type | Extinction Coeff. ( | Mechanism | |

| 2-(Methylamino)cyclohex-2-en-1-one | 260 – 275 nm (Est.) | ~8,000 - 10,000 | Cross-conjugated donation | |

| 3-(Methylamino)cyclohex-2-en-1-one | 290 – 305 nm | >15,000 | Linear "Push-Pull" resonance | |

| 2-Cyclohexen-1-one | Parent Enone | 225 nm | ~10,000 | Standard enone conjugation |

Theoretical Derivation (Woodward-Fieser Rules)

Experimental data for the specific 2-methylamino derivative is rare in open literature; therefore, theoretical calculation is the standard for validation.

-

Base Value: Six-membered cyclic enone = 215 nm .

-

-Substituent Effect:

-

Standard

-OH adds +35 nm. -

Amino groups are stronger donors than hydroxyls. In

-positions, -NR -

In the

-position, the steric strain and cross-conjugation dampen this effect. A conservative estimate for

-

-

Calculation:

.

Solvent Effects (Solvatochromism)

Like most enones, this molecule exhibits solvatochromism.

-

Polar Protic Solvents (e.g., Ethanol, Water): Hypsochromic shift (Blue shift) of the

band due to H-bonding stabilization of the ground state lone pair. Slight bathochromic shift of the -

Non-Polar Solvents (e.g., Cyclohexane): Distinct separation of

(shorter

Experimental Protocols

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents & Equipment[1][3][4][5]

-

Analytes: 2-(Methylamino)cyclohex-2-en-1-one (>98% purity).

-

Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane (CyH).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Workflow: Determination of and [5]

Figure 2: Step-by-step workflow for determining extinction coefficient and absorption maxima.[2]

Step-by-Step Procedure

-

Baseline Correction: Fill both cuvettes with pure solvent. Run a baseline scan (200–500 nm) to subtract solvent absorbance.

-

Stock Preparation: Dissolve 12.5 mg of 2-(Methylamino)cyclohex-2-en-1-one (

g/mol ) in 100 mL of Ethanol. -

Dilution Series: Prepare four working standards:

-

(100

- [3]

-

(100

-

Measurement: Record spectra for each concentration.

-

Validation:

-

Isosbestic Check: If studying pH dependence, overlay spectra. An isosbestic point indicates a clean two-state equilibrium (protonated vs. neutral).

-

Linearity: Plot Absorbance at

vs. Concentration.

-

References

-

NIST Chemistry WebBook. 2-Cyclohexen-1-one UV-Vis Spectrum. (Parent compound reference). Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Source for Woodward-Fieser Rules and Enone increments).

-

Arnould, J. C., & Pete, J. P. (1975). Photochemistry of 2-piperidinocyclohex-2-en-1-one.[4] Tetrahedron Letters.[4] (Experimental proxy for

-amino enone photochemistry). -

PubChem Compound Summary. 2-(Methylamino)cyclohex-2-en-1-one (CAS 33794-83-1).Link

Sources

- 1. Activation of 2‐Cyclohexenone by BF3 Coordination: Mechanistic Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epdf.pub [epdf.pub]

Comparative Guide: Purity Standards for 2-(Methylamino)cyclohex-2-en-1-one

This guide serves as a critical comparative analysis for validating 2-(Methylamino)cyclohex-2-en-1-one (CAS: 33794-83-1) as a reference standard. It moves beyond simple characterization to evaluate the reliability of Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HPLC methodologies.

Executive Summary: The Validation Paradox

In drug development and organic synthesis, 2-(Methylamino)cyclohex-2-en-1-one serves as a critical enaminone building block. Historically, Elemental Analysis (CHN combustion) has been the "Gold Standard" for establishing the purity of such precursors. However, for enaminones—which exhibit tautomeric equilibrium and significant hygroscopicity—EA often provides false positives or ambiguous data.

This guide objectively compares the performance of Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-UV , demonstrating why a multi-modal approach is required for this specific compound class.

Compound Profile & Physicochemical Challenges[1]

| Feature | Specification |

| Compound Name | 2-(Methylamino)cyclohex-2-en-1-one |

| CAS Number | 33794-83-1 |

| Formula | C |

| Molecular Weight | 125.17 g/mol |

| Structure Class | Cyclic Enaminone (Secondary amine) |

| Critical Attribute | Tautomerism: Exists in equilibrium between the enaminone (predominant) and imino-ketone forms.[1] |

| Stability Issue | Hygroscopicity: The |

Comparative Analysis of Validation Standards

Option A: Elemental Analysis (The Traditional Standard)

Mechanism: Combustion of the sample at >950°C; detection of CO

-

Theoretical Values: C: 67.17%, H: 8.86%, N: 11.19%.

-

Acceptance Criteria:

0.4% absolute deviation.

Performance Verdict:

-

Pros: Requires minimal method development; excellent for confirming bulk composition.

-

Cons: High Failure Rate for Enaminones. Due to the hygroscopic nature of 2-(Methylamino)cyclohex-2-en-1-one, samples often trap 0.5–1.0 equivalents of water. A 1% water impurity shifts the Carbon value by ~0.7%, causing a "failed" specification despite the molecule being chemically pure. It cannot distinguish between the target molecule and an isomer.

Option B: Quantitative NMR (The Absolute Standard)

Mechanism: Proton counting relative to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

-

Method: 1H-qNMR in CDCl

or DMSO-d

Performance Verdict:

-

Pros: Specificity. qNMR separates the enaminone signal (typically a triplet/multiplet at

6.0–6.5 ppm for the alkene proton or the N-Me singlet) from water and solvents. It quantifies the active pharmaceutical ingredient (API) mass directly. -

Cons: Requires high-precision weighing and expensive deuterated solvents.

Option C: HPLC-UV (The Relative Standard)

Mechanism: Chromatographic separation with UV detection (254 nm).

Performance Verdict:

-

Pros: High sensitivity for trace organic impurities.

-